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molecular formula C11H12ClNO B8393393 4-(4-Chlorobenzyl)-2-pyrrolidinone

4-(4-Chlorobenzyl)-2-pyrrolidinone

Cat. No. B8393393
M. Wt: 209.67 g/mol
InChI Key: ZRNZFZGNDFKJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)CC(C#N)Cc1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][CH2:19][OH:20].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])[C:16]#[N:17])[cH:6][cH:7]1.[H:21][H:22]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]2[CH2:10][C:11](=[O:12])[NH:17][CH2:16]2)[cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CCOC(=O)CC(C#N)Cc1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)CC(C#N)Cc1ccc(Cl)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(Cc2ccc(Cl)cc2)CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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